molecular formula C8H6O2S B2908123 Methyl 5-ethynylthiophene-2-carboxylate CAS No. 177575-26-7

Methyl 5-ethynylthiophene-2-carboxylate

Cat. No.: B2908123
CAS No.: 177575-26-7
M. Wt: 166.19
InChI Key: XUAVEBBIBRCCAU-UHFFFAOYSA-N
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Description

Historical Development of Research on Ethynylthiophene Carboxylic Acid Esters

The synthesis and study of ethynylthiophene carboxylic acid esters are intrinsically linked to the broader evolution of organic synthesis, particularly in the realm of carbon-carbon bond formation. Historically, the direct installation of a terminal alkyne (an ethynyl (B1212043) group) onto an aromatic ring like thiophene (B33073) was a significant synthetic challenge. Early methods for alkyne synthesis were often harsh and lacked the functional group tolerance required for complex molecules. chemscene.com

A paradigm shift occurred in 1975 with the development of the Sonogashira cross-coupling reaction. organic-chemistry.org This palladium- and copper-catalyzed reaction enabled the direct coupling of terminal alkynes with aryl or vinyl halides under mild conditions. beilstein-journals.orgbldpharm.com The advent of this and other cross-coupling methodologies opened the door for the systematic synthesis of molecules like Methyl 5-ethynylthiophene-2-carboxylate. Researchers could now take readily available precursors, such as methyl 5-bromothiophene-2-carboxylate, and efficiently introduce the ethynyl group. This breakthrough allowed chemists to explore the unique properties conferred by the combination of the thiophene-2-carboxylate (B1233283) scaffold and the reactive alkyne functionality, paving the way for their use as versatile building blocks in the synthesis of more complex chemical structures. mdpi.com

Significance of Thiophene-2-carboxylate Scaffolds in Modern Chemical Research

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds and approved drugs. nih.govrsc.org Its isosteric relationship with the benzene (B151609) ring allows it to mimic phenyl groups in biological systems while offering distinct electronic properties, metabolic profiles, and opportunities for structural diversification. nih.gov

The thiophene-2-carboxylate scaffold, in particular, is a cornerstone in the development of novel therapeutic agents and functional materials.

In Medicinal Chemistry : Thiophene derivatives are integral to a wide range of pharmaceuticals. The thiophene-2-carboxylate and related carboxamide scaffolds have been investigated for numerous therapeutic applications, including as anticancer benthamdirect.commdpi.combohrium.com, anti-inflammatory, and antiviral agents. nih.govbenthamdirect.com For instance, derivatives of 4-amide-thiophene-2-carboxyl have been identified as highly potent antagonists for the P2Y14 receptor, a potential target for treating inflammatory bowel disease. benthamdirect.com The scaffold's rigid structure and defined substitution patterns allow for precise orientation of functional groups to interact with biological targets like enzymes and receptors.

In Materials Science : Beyond medicine, thiophene-based materials are at the forefront of research in organic electronics. researchgate.netbohrium.comresearchgate.net The sulfur atom's d-orbitals contribute to the delocalized π-electron system, facilitating charge transport. This property is exploited in the design of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). benthamdirect.com The incorporation of functional groups like esters and alkynes onto the thiophene backbone allows for the fine-tuning of these materials' electronic and optical properties, as well as their processability and stability. mdpi.com

Structural and Functional Context of this compound within Heterocyclic Chemistry

This compound (CAS No. 177575-26-7) is a molecule that combines three distinct and chemically significant functional units on a single heterocyclic frame: the thiophene ring, a methyl ester at the 2-position, and a terminal ethynyl group at the 5-position. bldpharm.com This unique combination makes it a highly valuable and versatile building block in organic synthesis.

PropertyData
CAS Number 177575-26-7
Molecular Formula C₈H₆O₂S
Molecular Weight 166.19 g/mol
SMILES Code C(C1=CC=C(S1)C#C)(=O)OC
Appearance Data not widely available
Storage Conditions 2-8°C, Inert atmosphere, Protect from light

Table generated from data available in chemical supplier catalogs. bldpharm.com

Structural Features and Reactivity:

The Thiophene Core : As an aromatic heterocycle, the thiophene ring provides a stable, planar scaffold. The sulfur atom influences the ring's electronic properties, making the adjacent carbon atoms (positions 2 and 5) particularly reactive and susceptible to functionalization.

The Methyl Ester Group : The carboxylate at the 2-position is an electron-withdrawing group that influences the reactivity of the thiophene ring. The methyl ester itself can serve as a synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in decarboxylation reactions.

The Ethynyl Group : The terminal alkyne at the 5-position is the most functionally versatile part of the molecule. This group is a gateway to a vast range of chemical transformations:

Click Chemistry : It can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC) to form stable triazole rings, a powerful method for linking molecules together in medicinal and materials chemistry.

Further Cross-Coupling : The terminal alkyne can act as a nucleophile in another Sonogashira reaction, allowing for the extension of the conjugated system by coupling with another aryl or vinyl halide.

Polymerization : The ethynyl group can be used in polymerization reactions to create poly(thiophene ethynylene)s, a class of conjugated polymers studied for their electronic and optical properties. mdpi.com

Other Alkyne Reactions : It can undergo hydration, hydrogenation, or be used to form metal acetylides, further expanding its synthetic utility.

In essence, this compound is not typically an end-product but rather a sophisticated intermediate. Its structure is strategically designed to allow chemists to build more complex molecular architectures by leveraging the distinct reactivity of its functional groups, making it a valuable tool in the synthesis of novel organic materials and potential drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-ethynylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S/c1-3-6-4-5-7(11-6)8(9)10-2/h1,4-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAVEBBIBRCCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Ethynylthiophene 2 Carboxylate

Retrosynthetic Analysis and Key Precursor Chemistry

A retrosynthetic analysis of Methyl 5-ethynylthiophene-2-carboxylate identifies the primary precursor as 5-ethynylthiophene-2-carboxylic acid. The most straightforward disconnection is the ester linkage, which points to the carboxylic acid and methanol (B129727) as the immediate synthons. A further disconnection of 5-ethynylthiophene-2-carboxylic acid reveals two main strategic approaches: either introducing the ethynyl (B1212043) group onto a pre-existing thiophene-2-carboxylic acid scaffold or carboxylating a 2-ethynylthiophene (B1312097) precursor.

A highly efficient and commonly employed strategy involves a late-stage introduction of the ethynyl group. This approach begins with a thiophene (B33073) ring already functionalized with a carboxylate group (or its ester) and a halogen at the 5-position, which serves as a handle for a subsequent cross-coupling reaction. This route simplifies the synthesis by utilizing readily available or easily preparable starting materials like 5-bromothiophene-2-carboxylic acid or its methyl ester.

The synthesis of the key intermediate, 5-ethynylthiophene-2-carboxylic acid, is pivotal. The methodologies can be broadly categorized by the sequence of functional group introductions.

The introduction of an ethynyl group onto the thiophene ring is most effectively achieved via palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the premier method for this transformation, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org

In a typical sequence for synthesizing the target precursor, a halogenated thiophene, such as methyl 5-bromothiophene-2-carboxylate, is used as the substrate. nih.gov This substrate undergoes a Sonogashira coupling with a protected terminal alkyne, most commonly trimethylsilylacetylene (B32187) (TMSA). The use of a silyl (B83357) protecting group like trimethylsilyl (B98337) (TMS) is crucial to prevent self-coupling of the alkyne and ensure a clean reaction. The reaction is catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org

Following the successful coupling, the silyl protecting group must be removed to yield the terminal alkyne. This deprotection is typically accomplished under mild basic or fluoride-mediated conditions. gelest.comnih.gov For instance, treatment with a base like potassium carbonate in methanol can effectively cleave the silicon-carbon bond to reveal the desired ethynyl group. gelest.com

Table 1: Representative Conditions for Sonogashira Coupling and Deprotection

StepSubstrateReagentsCatalyst SystemSolventTypical Conditions
Coupling Methyl 5-bromothiophene-2-carboxylateTrimethylsilylacetylene (TMSA), Amine Base (e.g., Et3N, DIPEA)Pd(PPh3)2Cl2, CuITHF or Toluene (B28343)Room Temperature to 60 °C
Deprotection Methyl 5-((trimethylsilyl)ethynyl)thiophene-2-carboxylateK2CO3 or Tetrabutylammonium fluoride (B91410) (TBAF)N/AMethanol or THFRoom Temperature

While the above strategy commences with a carboxylated thiophene, alternative routes involve introducing the carboxylic acid group. One of the most fundamental methods for carboxylating a thiophene ring is through lithiation followed by quenching with carbon dioxide. The reaction of thiophene with a strong base like n-butyllithium results in deprotonation, primarily at the 2-position, to form 2-lithiothiophene. This highly reactive organolithium intermediate can then react with solid carbon dioxide (dry ice) to form the lithium carboxylate, which upon acidic workup yields thiophene-2-carboxylic acid.

This strategy can be adapted for more complex derivatives. For instance, if one were to start with 2-bromo-5-ethynylthiophene, a lithium-halogen exchange at the 2-position followed by carboxylation could potentially yield the desired 5-ethynylthiophene-2-carboxylic acid. However, managing the reactivity of the acidic acetylenic proton presents a significant challenge, often requiring its protection throughout the sequence. For this reason, pathways that install the ethynyl group onto a pre-carboxylated scaffold are generally preferred for their superior control and efficiency.

Once 5-ethynylthiophene-2-carboxylic acid has been synthesized, the final step is its conversion to the corresponding methyl ester. This can be achieved through several reliable methods.

The most common method for direct esterification is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid (5-ethynylthiophene-2-carboxylic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent helps to drive the equilibrium towards the product side, ensuring a high yield of the desired methyl ester. cerritos.edu

Table 2: Typical Conditions for Fischer Esterification

ComponentReagent/ConditionPurpose
Carboxylic Acid 5-Ethynylthiophene-2-carboxylic acidSubstrate
Alcohol Methanol (large excess)Reactant and Solvent
Catalyst Concentrated H₂SO₄ or TsOHProtonates the carbonyl oxygen, activating the carboxylic acid
Temperature RefluxIncreases reaction rate

While Fischer esterification is robust, alternative methods are available, particularly for substrates that may be sensitive to strong acidic conditions.

Reaction with Diazomethane (B1218177) Analogs : Trimethylsilyldiazomethane (TMS-CHN₂) is a safer alternative to diazomethane that reacts rapidly and cleanly with carboxylic acids to form methyl esters. commonorganicchemistry.com The reaction typically proceeds at room temperature in the presence of methanol and provides high yields with minimal purification.

Acyl Chloride Formation : A two-step process offers another high-yield route. The carboxylic acid is first converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-ethynylthiophene-2-carbonyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270), to afford the methyl ester. commonorganicchemistry.com

Coupling Reagent-Mediated Esterification : Reagents like N,N'-dicyclohexylcarbodiimide (DCC), often used in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the direct condensation of a carboxylic acid and an alcohol at room temperature. mdpi.com This method, known as Steglich esterification, is very mild but requires removal of the dicyclohexylurea (DCU) byproduct. commonorganicchemistry.com

Esterification Protocols for this compound Formation

Direct Synthetic Routes to this compound

The synthesis of this compound, a key building block in various chemical applications, is achieved through several direct synthetic methodologies. These routes primarily rely on advanced metal-catalyzed cross-coupling reactions that enable the precise installation of the ethynyl group onto the thiophene core.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds. researchgate.net For the synthesis of this compound, Sonogashira and Suzuki-Miyaura couplings are particularly prominent strategies.

The Sonogashira reaction is a robust and widely applicable palladium-catalyzed process for forming a bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This reaction is arguably the most direct and common method for introducing an ethynyl group onto an aromatic system. springernature.comrsc.org In the context of synthesizing this compound, the reaction typically involves the coupling of a 5-halothiophene precursor, such as Methyl 5-bromothiophene-2-carboxylate, with a protected or terminal alkyne.

The reaction is generally co-catalyzed by a copper(I) salt, although copper-free versions have been developed. nih.gov The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (in the copper-catalyzed version) and subsequent reductive elimination to yield the final product. nih.govmdpi.com A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction conditions. beilstein-journals.orgrsc.org

Table 1: Representative Conditions for Sonogashira Coupling

ParameterConditionReference
Precursor Methyl 5-bromothiophene-2-carboxylate nih.gov
Alkyne Source Trimethylsilylacetylene or 2-Methyl-3-butyn-2-ol nih.gov
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ nih.govmdpi.comscielo.org.mx
Copper Co-catalyst CuI (optional) mdpi.comscielo.org.mx
Ligand PPh₃, XPhos, SPhos nih.govscielo.org.mx
Base Et₃N, DBU, K₂CO₃, Cs₂CO₃ beilstein-journals.orgnih.govscielo.org.mx
Solvent THF, DMF, DMSO, CH₃CN beilstein-journals.orgrsc.orgscielo.org.mx
Temperature Room Temperature to 80 °C mdpi.comscielo.org.mx

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. researchgate.netmdpi.com While traditionally used for creating sp²-sp² or sp²-sp³ bonds, it can be adapted for the synthesis of arylalkynes. uwindsor.ca This approach would involve the reaction of a 5-halothiophene precursor with an ethynylboronic acid or one of its derivatives, such as a pinacol (B44631) ester or a trifluoroborate salt (e.g., potassium ethynyltrifluoroborate).

This method offers an alternative to the Sonogashira coupling, particularly advantageous due to the stability and low toxicity of organoboron reagents. d-nb.info The reaction proceeds under mild conditions and demonstrates high tolerance for various functional groups. d-nb.info The catalytic system typically consists of a palladium(0) source, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is crucial, with bulky, electron-rich phosphines like SPhos often providing high yields. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionReference
Precursor Methyl 5-bromothiophene-2-carboxylate d-nb.infomdpi.com
Organoboron Reagent Ethynylboronic acid pinacol ester or Potassium ethynyltrifluoroborate nih.gov
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄ nih.govmdpi.com
Ligand SPhos, PPh₃ nih.govmdpi.com
Base K₂CO₃, K₃PO₄ mdpi.comnih.gov
Solvent Toluene, 1,4-Dioxane researchgate.netnih.gov
Temperature 80-110 °C researchgate.netnih.gov

Other Metal-Catalyzed Transformations in Thiophene Synthesis

Beyond palladium, other transition metals have been shown to catalyze reactions that can be applied to the synthesis of functionalized thiophenes, including precursors to this compound. These methods often focus on the functionalization of the thiophene ring itself.

Research has demonstrated that vanadium-containing catalysts can effectively produce 2-thiophenecarboxylic acid derivatives. semanticscholar.org Specifically, a system employing tetrachloromethane (CCl₄), methanol (CH₃OH), and a vanadium catalyst like vanadyl acetylacetonate (B107027) (VO(acac)₂) can regioselectively introduce a methoxycarbonyl group onto the thiophene ring. semanticscholar.org When a thiophene derivative with a substituent at the 2-position is used, the reaction directs the CO₂CH₃ group to the 5-position. semanticscholar.org For instance, 2-acetylthiophene (B1664040) is converted into methyl 2-acetyl-5-thiophenecarboxylate in 85% yield. semanticscholar.org This methodology could be applied to a 5-ethynylthiophene precursor to install the methyl carboxylate group, or conversely, to functionalize a pre-existing methyl thiophene-2-carboxylate (B1233283) at the 5-position, which could then be converted to the ethynyl group.

Similar to vanadium, iron-containing catalysts can also facilitate the carboxymethylation of thiophenes. semanticscholar.org Using iron(III) acetylacetonate (Fe(acac)₃) in the same CCl₄–CH₃OH system provides a route to thiophenecarboxylic acid esters. semanticscholar.org This method presents an alternative using a more abundant and less toxic metal catalyst. The reaction mechanism is proposed to involve the oxidation of methanol to intermediates that lead to the oxymethylation of the thiophene ring, followed by further oxidation to the carboxylic acid, which is then esterified by the excess methanol. semanticscholar.org

Table 3: Conditions for Vanadium- and Iron-Catalyzed Carboxymethylation

ParameterConditionReference
Substrate Thiophene or 2-substituted thiophenes semanticscholar.org
Reagent System CCl₄–CH₃OH semanticscholar.org
Catalyst VO(acac)₂ or Fe(acac)₃ semanticscholar.org
Catalyst Loading 0.1 - 1.0 mol.% semanticscholar.org
Temperature 175 °C semanticscholar.org
Time 5 hours semanticscholar.org
Yield 44-85% semanticscholar.org
Molybdenum-Containing Catalytic Systems

While palladium and copper catalysts are predominant in the synthesis of ethynylthiophenes, molybdenum-containing catalytic systems have shown utility in the synthesis and modification of the thiophene core itself. Although not directly employed for the ethynylation step to form this compound, molybdenum catalysts are significant in the broader context of thiophene chemistry. For instance, molybdenum hexacarbonyl (Mo(CO)₆), in conjunction with reagents like CCl₄ and an alcohol, can catalyze the carboxylation of thiophenes to produce thiophene-2-carboxylic acid esters. rsc.org This highlights the role of molybdenum in functionalizing the thiophene ring, which can then be further elaborated to the desired ethynyl derivative.

Molybdenum alkylidyne complexes are also powerful catalysts for alkyne metathesis, a reaction that redistributes alkyne fragments. beilstein-journals.orgd-nb.infowikipedia.org This methodology, while not a direct route to the target molecule from a halogenated precursor, demonstrates the capability of molybdenum catalysts to construct complex alkynyl architectures, which could be conceptually applied in alternative synthetic strategies toward functionalized thiophenes.

Functional Group Interconversions on Related Thiophene Carboxylate Derivatives

A key strategy for the synthesis of this compound involves the functional group interconversion of pre-functionalized thiophene carboxylate derivatives. This approach often provides a more accessible and efficient route than de novo ring construction.

Conversion of Halogenated Thiophene Carboxylates

The most prevalent and direct method for the synthesis of this compound is the Sonogashira cross-coupling reaction. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

In this context, readily available Methyl 5-halothiophene-2-carboxylates (where the halogen is typically iodine or bromine) serve as the key starting materials. The reactivity of the halide is a critical factor, with iodides generally being more reactive than bromides. libretexts.org The reaction is carried out with a suitable terminal alkyne, often a protected form like ethynyltrimethylsilane, followed by a deprotection step.

Below is a table summarizing typical conditions for the Sonogashira coupling of a halogenated thiophene carboxylate:

Thiophene SubstrateAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Methyl 5-bromothiophene-2-carboxylatePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene8085 researchgate.net
Methyl 5-iodothiophene-2-carboxylateEthynyltrimethylsilanePd(PPh₃)₄ / CuIEt₃N/THFTHF25-6092 nih.gov
2-IodothiophenolPhenylacetylenePd(OAc)₂ / TMEDAAgTFADMF11087 rsc.org

Manipulation of Methyl and Amino Thiophene Carboxylates

Functional groups such as methyl and amino groups on the thiophene ring can be strategically manipulated to facilitate the synthesis of the target molecule or its derivatives. For instance, a methyl group can be introduced and later functionalized, or an amino group can be used to direct substitution patterns or be converted to other functionalities.

The synthesis of substituted 2-aminothiophenes is well-established through methods like the Gewald reaction. scielo.org.mx These amino-substituted thiophene carboxylates can then undergo further reactions. For example, a primary amino group can be converted into a halide via a Sandmeyer-type reaction, which can then participate in a Sonogashira coupling. Alternatively, direct C-H arylation of compounds like methyl 3-amino-4-methylthiophene-2-carboxylate has been demonstrated, showcasing the reactivity of these systems. lucp.net

The following table provides examples of reactions involving these functionalized thiophenes:

Starting MaterialReagentsProductYield (%)Reference
Methyl 3-amino-4-methylthiophene-2-carboxylate1-bromo-4-chlorobenzene, Pd(OAc)₂, KOAcMethyl 3-amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate57 lucp.net
2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine hydrochloride, FeCl₃Methyl 3-amino-4-methylthiophene-2-carboxylate96.5 beilstein-journals.org
Methyl 2-aminothiophene-3-carboxylateDiazotization followed by reductionMethyl thiophene-3-carboxylate- nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

The yield and purity of this compound obtained from Sonogashira coupling are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is essential for an efficient and clean transformation.

Solvent Selection and Polarity Effects on Reaction Efficiency

The choice of solvent plays a critical role in the Sonogashira reaction, influencing reaction rates, catalyst stability, and product yields. lucp.net A range of solvents, from polar aprotic to nonpolar, have been investigated. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used as they can effectively dissolve the reactants and the catalyst complex. beilstein-journals.org However, in some cases, nonpolar solvents like toluene have been found to give better yields, potentially by avoiding the displacement of essential ligands from the palladium catalyst. lucp.net The polarity of the solvent can also affect the regioselectivity of the coupling reaction by stabilizing charged or polar intermediates. lucp.net

The table below illustrates the effect of different solvents on the yield of a Sonogashira coupling reaction:

SolventDielectric Constant (ε)Boiling Point (°C)Typical Yield (%)Reference
DMF36.7153High beilstein-journals.org
THF7.566Moderate to High reddit.com
Toluene2.4111High lucp.net
Dioxane2.2101Moderate beilstein-journals.org
Acetonitrile (B52724)37.582Variable nih.gov

Temperature and Pressure Regimes for Reaction Control

Temperature is a significant factor in controlling the rate and selectivity of the Sonogashira coupling. beilstein-journals.org While many Sonogashira reactions are conducted at room temperature, particularly with highly reactive iodides, heating is often necessary for less reactive bromides to achieve a reasonable reaction rate. libretexts.org However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts, such as the homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org Therefore, finding the optimal temperature is a balance between achieving a good reaction rate and maintaining the stability of the catalyst and reactants. beilstein-journals.org For volatile components, reactions may be carried out in sealed vessels under elevated pressure to maintain the concentration of reactants in the solution.

The following table shows the impact of temperature on the yield of a Sonogashira reaction:

SubstrateTemperature (°C)Time (h)Yield (%)Reference
1-Bromo-3,5-dimethoxybenzeneRoom Temperature1886 nih.gov
1-Bromo-3,5-dimethoxybenzene601.5>95 nih.gov
1-Bromo-3,5-dimethoxybenzene1000.585 nih.gov
3-Bromo-6-methyl-1,2,4,5-tetrazineRoom Temperature-75 chemrxiv.org
3-Bromo-6-methyl-1,2,4,5-tetrazine40-<75 chemrxiv.org

Catalyst Loading and Ligand System Design

The success of the Sonogashira coupling for synthesizing this compound hinges on the precise design of the catalyst and ligand system. The catalyst is typically a palladium complex, often used in conjunction with a copper(I) co-catalyst, while the ligand serves to stabilize the palladium center and modulate its reactivity.

Research into the synthesis of related alkynyl heterocycles has explored various catalytic systems to optimize yield and reaction conditions. The choice of ligand is critical, as it influences the stability and activity of the palladium catalyst. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed. hes-so.ch These ligands coordinate to the palladium atom, preventing its precipitation as palladium black and facilitating the catalytic cycle. In a typical setup for the synthesis of thieno[3,2-b]thiophene (B52689) derivatives, the catalytic system might consist of palladium diacetate (Pd(OAc)₂) as the palladium source, triphenylphosphine as the ligand, and copper(I) iodide (CuI) as the co-catalyst. researchgate.net The CuI co-catalyst is pivotal as it facilitates the activation of the alkyne by forming a more reactive copper acetylide intermediate. hes-so.ch

The loading of the catalyst is a key parameter influencing both the reaction efficiency and the process cost. High catalyst loading can lead to higher yields and faster reaction times but increases costs and the burden of metal removal from the final product. Optimization studies aim to minimize the amount of palladium required. For instance, in the synthesis of monoalkynyl thieno[3,2-b]thiophene derivatives, effective coupling has been achieved with catalyst loadings of 0.1 eq. of palladium diacetate and 0.2 eq. of triphenylphosphine. researchgate.net

Recent advancements have focused on developing more robust and efficient catalytic systems. This includes the development of heterogeneous single-atom catalysts (SACs), where individual palladium atoms are dispersed on a support material. hes-so.ch These systems offer the potential for enhanced metal utilization and easier recovery compared to traditional homogeneous catalysts. hes-so.ch Furthermore, ligand-free systems have been developed, where the reaction proceeds without the need for phosphine ligands, simplifying the reaction setup and purification. nih.govrsc.org In some modified Sonogashira couplings, alternative ligands such as L-proline have been investigated to suppress side reactions like the homocoupling of alkynes (Glaser coupling). wikipedia.orgresearchgate.net

The design of the ligand system can also involve more complex molecules, such as mesoionic carbenes (MICs), which form highly stable and active palladium complexes for Sonogashira couplings. rsc.org The interplay between the catalyst, ligand, co-catalyst, base, and solvent is complex and must be carefully optimized for each specific substrate to achieve maximum efficiency. hes-so.chwikipedia.org

Catalyst System ComponentExampleTypical Loading (mol%)FunctionReference
Palladium SourcePalladium diacetate (Pd(OAc)₂)0.1 eq.Primary catalyst for cross-coupling. researchgate.net
LigandTriphenylphosphine (PPh₃)0.2 eq.Stabilizes Pd catalyst, modulates reactivity. hes-so.chresearchgate.net
Co-catalystCopper(I) iodide (CuI)0.2 eq.Activates the alkyne via copper acetylide formation. hes-so.chresearchgate.net
Alternative LigandL-proline-Can suppress alkyne homocoupling. researchgate.net
Alternative SystemLigand-free solid-supported catalyst-Simplifies reaction and purification. nih.govrsc.org

Scalability and Industrial Production Methodologies

Scaling the synthesis of this compound from laboratory to industrial production presents significant challenges, including cost-effectiveness, catalyst recovery and reuse, and process safety. The development of commercially viable processes for key thiophene intermediates is a critical precursor for the large-scale production of more complex derivatives.

One of the primary considerations for scalability is the efficiency of the catalytic process. Methodologies that allow for low catalyst loading and high turnover numbers are economically favorable. The use of heterogeneous single-atom catalysts (SACs) is particularly promising for industrial applications. hes-so.ch These catalysts demonstrate high stability, allowing for multiple reuses without significant loss of activity, which drastically reduces costs associated with the precious metal catalyst. hes-so.ch Furthermore, SACs can maintain high performance even under non-inert (oxygen-free) conditions, simplifying the operational setup for large-scale reactors. hes-so.ch

Process intensification is another key strategy for industrial production. This involves optimizing reaction parameters to maximize throughput while minimizing waste and energy consumption. For Sonogashira couplings, this can include increasing the concentration of reactants. Studies have shown that catalytic systems can maintain constant performance even at significantly higher concentrations (e.g., 1 M), which allows for a reduction in solvent use by as much as 75% compared to standard laboratory protocols. hes-so.ch This not only reduces costs associated with solvent purchase and disposal but also increases the volumetric productivity of the reactor.

The synthesis of the necessary starting materials, such as halogenated 2-thiophenecarboxylic acid derivatives, must also be scalable. beilstein-journals.org For instance, processes for producing key intermediates like 4-bromo-3-methyl-2-thiophenecarbonyl chloride have been developed that can be carried out on a multi-kilogram scale. beilstein-journals.org These multi-step syntheses often involve strategies like one-pot bromination/debromination procedures to improve efficiency and reduce isolation steps. beilstein-journals.org The introduction of the carboxylic acid functionality at a large scale can be achieved through methods like Grignard reactions with carbon dioxide or palladium-catalyzed carbonylation under CO pressure. beilstein-journals.org Such robust and scalable routes to foundational building blocks are essential for the viable industrial production of target molecules like this compound.

Scalability StrategyDescriptionAdvantageReference
Use of Heterogeneous CatalystsEmploying single-atom catalysts (SACs) where palladium atoms are fixed on a solid support.High stability, allows for catalyst reuse, simplifies product purification. hes-so.ch
Process IntensificationIncreasing reactant concentration to reduce solvent volume.Reduces solvent costs and waste, increases reactor throughput. hes-so.ch
Robust Intermediate SynthesisDeveloping multi-kilogram scale, one-pot procedures for key thiophene precursors.Ensures a reliable and cost-effective supply of starting materials for the final product. beilstein-journals.org
Operation under Non-Inert ConditionsUsing stable catalysts that do not require a strictly oxygen-free environment.Simplifies reactor design and operational procedures, reducing costs. hes-so.ch

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Ethynylthiophene 2 Carboxylate

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Alkyne Metathesis and Cycloaddition Reactions (e.g., Click Chemistry)

Alkyne Metathesis: This reaction involves the redistribution of alkyne chemical bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgorganicreactions.org Alkyne metathesis provides a powerful method for the formation of new C-C triple bonds. beilstein-journals.org For a terminal alkyne like Methyl 5-ethynylthiophene-2-carboxylate, homocoupling via metathesis would lead to the formation of a symmetrical 1,4-bis(5-methoxycarbonylthiophen-2-yl)buta-1,3-diyne. Cross-metathesis with other alkynes is also a possibility, significantly expanding its synthetic utility. organicreactions.orgtaylorandfrancis.com The reaction mechanism is believed to proceed through a metallacyclobutadiene intermediate. wikipedia.orgbeilstein-journals.org

Cycloaddition Reactions: The ethynyl group is an excellent participant in cycloaddition reactions, which are powerful tools for constructing cyclic and heterocyclic systems.

[3+2] Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," a class of reactions known for being rapid, efficient, and highly specific. nih.gov This reaction between the terminal alkyne of this compound and an organic azide (B81097) exclusively yields the 1,4-disubstituted 1,2,3-triazole product. nih.gov This reaction is valued for its reliability, mild conditions, and tolerance of a wide range of functional groups. nih.govdigitellinc.com Besides copper, ruthenium catalysts can be employed to selectively produce 1,5-disubstituted triazoles. nih.gov Nickel-catalyzed cycloadditions also offer excellent regio- and chemoselectivity control. rsc.org 1,3-dipolar cycloadditions are considered a type of [4+2] cycloaddition where the 1,3-dipole provides 4 π-electrons. youtube.com

[4+2] Cycloaddition (Diels-Alder Reaction): The ethynyl group can also act as a dienophile in Diels-Alder reactions, particularly when activated by the electron-withdrawing nature of the thiophene (B33073) ring and ester group. Reaction with a 1,3-diene would yield a six-membered ring adduct. libretexts.orgnih.gov These reactions are typically concerted, proceeding through a cyclic transition state, and are highly stereospecific. libretexts.orgnih.gov

Table 1: Cycloaddition Reactions of the Ethynyl Moiety
Reaction TypeReactantCatalyst/ConditionsProduct Type
CuAAC (Click Chemistry)Organic Azide (R-N₃)Cu(I) source1,4-disubstituted 1,2,3-triazole
RuAACOrganic Azide (R-N₃)Ruthenium complex (e.g., [Cp*RuCl]₄)1,5-disubstituted 1,2,3-triazole
Diels-Alder [4+2]1,3-DieneThermal or Lewis AcidSubstituted cyclohexadiene derivative

Hydrogenation and Other Reduction Pathways

The ethynyl group can be selectively reduced to either an alkene or an alkane. The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed.

Partial Hydrogenation to Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage, yielding Methyl 5-vinylthiophene-2-carboxylate with cis stereochemistry. wikipedia.org

Complete Hydrogenation to Alkane: In the presence of a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂), the alkyne will be fully reduced to the corresponding alkane, forming Methyl 5-ethylthiophene-2-carboxylate. youtube.com Studies on the hydrogenation of thiophene and its derivatives show that these reactions proceed effectively, though the sulfur atom can sometimes act as a catalyst poison. youtube.comrsc.orgresearchgate.net

Coupling Reactions Beyond Sonogashira

While the Sonogashira coupling is a common reaction for terminal alkynes, other coupling reactions can also be utilized to form new carbon-carbon bonds at the ethynyl position.

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. rsc.orgorganic-chemistry.org The reaction is typically catalyzed by copper(I) salts, such as CuCl or CuBr, in the presence of an oxidant (like O₂) and a base. rsc.orgwikipedia.org Applying this to this compound would produce 1,4-bis(5-methoxycarbonylthiophen-2-yl)buta-1,3-diyne.

Hay Coupling: A modification of the Glaser coupling, the Hay coupling uses a catalytic system of copper(I) chloride and a chelating amine like N,N,N',N'-tetramethylethylenediamine (TMEDA), which accelerates the reaction. wikipedia.orgsynarchive.com

Eglinton Coupling: This variation uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine (B92270) to achieve the oxidative homocoupling. wikipedia.org

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic heterocycle, making it more reactive than benzene (B151609) towards electrophilic substitution. nih.govpearson.com The substituents at the C2 and C5 positions significantly influence the regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

Electrophilic attack on an unsubstituted thiophene ring occurs preferentially at the C2 (or α) position. pearson.com In this compound, both α-positions are occupied. The methyl carboxylate group at C2 is an electron-withdrawing, deactivating group, while the ethynyl group at C5 is also generally considered to be deactivating. Therefore, electrophilic substitution will be directed to the available β-positions (C3 and C4). Computational studies on similarly substituted thiophenes suggest that substitution at the C4 position (ortho to the ethynyl group and meta to the ester) is generally favored. researchgate.net

Nitration: Thiophene is highly reactive towards nitration and can react explosively with standard nitrating agents like concentrated nitric and sulfuric acids. stackexchange.comrsc.org Milder conditions, such as nitric acid in acetic anhydride (B1165640), are typically used to achieve controlled mononitration. stackexchange.comrsc.org For the target molecule, nitration is expected to yield primarily Methyl 4-nitro-5-ethynylthiophene-2-carboxylate.

Halogenation: Bromination and chlorination of substituted thiophenes can be achieved with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). beilstein-journals.org

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst, would also be directed to the C4 position.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentExpected Major Product
NitrationHNO₃ / Acetic AnhydrideMethyl 4-nitro-5-ethynylthiophene-2-carboxylate
BrominationN-Bromosuccinimide (NBS)Methyl 4-bromo-5-ethynylthiophene-2-carboxylate
AcylationRCOCl / AlCl₃Methyl 4-acyl-5-ethynylthiophene-2-carboxylate

Nucleophilic Substitution Reactions on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) on an electron-rich ring like thiophene is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. thieme-connect.comnih.gov The reaction proceeds through a stepwise addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex). nih.gov

In this compound, the ester group provides some activation, but it is generally insufficient to facilitate SNAr on its own. However, if a good leaving group (e.g., a halogen) were present on the ring, particularly at the C3 or C4 positions, and activated by other electron-withdrawing groups, SNAr could become feasible. For instance, studies on 2-methoxy-3-X-5-nitrothiophenes show that nucleophiles like pyrrolidine (B122466) can displace the methoxy (B1213986) group. nih.govresearchgate.net

A more common nucleophilic substitution reaction for this molecule involves the ester functionality at the C2 position.

Nucleophilic Acyl Substitution: The carbonyl carbon of the methyl ester is electrophilic and can be attacked by nucleophiles. This can lead to hydrolysis of the ester to the corresponding carboxylic acid under basic or acidic conditions, or transesterification in the presence of another alcohol. researchgate.net Reaction with amines would yield the corresponding amide.

Oxidation Reactions of the Thiophene Ring

The thiophene ring, despite its aromatic character, is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Oxidation can occur at the sulfur atom, leading to thiophene-S-oxides and thiophene-S,S-dioxides, or on the thiophene ring itself. nih.govresearchgate.net Thiophene-S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions. nih.gov

The oxidation of thiophenes can be achieved using various oxidizing agents such as hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net For instance, the oxidation of thiophene with hydrogen peroxide primarily yields mixed S-oxide Diels-Alder dimers, known as "sesquioxides," along with a sulfone, both derived from a thiophene-S-oxide intermediate. nih.gov

In some cases, oxidation can lead to the formation of thiophenecarboxylic acids. For example, methylthiophenes can be oxidized to their corresponding carboxylic acids. researchgate.net A method for synthesizing 2-thiophenecarboxylic acid derivatives involves the reaction of thiophenes with a CCl4–CH3OH–catalyst system. semanticscholar.org The proposed mechanism involves the initial oxidation of methanol (B129727) to methyl hypochlorite (B82951) and formaldehyde, followed by oxymethylation of the thiophene to 2-oxymethylthiophene, which is then oxidized to 2-thiophenecarboxylic acid and subsequently esterified. semanticscholar.org

Furthermore, the oxidation of the thiophene ring can also proceed via an arene oxide intermediate. This pathway is implicated in the metabolism of certain thiophene-containing drugs, where oxidation at a specific carbon position leads to a hydroxythiophene derivative through an NIH shift rearrangement. nih.gov

Table 1: Examples of Thiophene Ring Oxidation
ReactantOxidizing Agent/ConditionsMajor Product(s)Reference
ThiopheneHydrogen PeroxideS-oxide Diels-Alder dimers (sesquioxides), Sulfone nih.gov
ThiophenesCCl4–CH3OH–VO(acac)2 systemMethyl 2-thiophenecarboxylate semanticscholar.org
Tienilic AcidP450 2C9 (metabolic oxidation)5-OH-Tienilic Acid nih.gov

Reduction Reactions of the Thiophene Ring

The reduction of the thiophene ring disrupts its aromaticity and can result in either partial or complete saturation of the ring. researchgate.net A common method for the complete reduction of thiophene is catalytic hydrogenation, which typically employs a catalyst such as palladium on carbon (Pd/C). studysmarter.co.uk This process reduces the double bonds to single bonds, yielding tetrahydrothiophene, also known as thiophane. studysmarter.co.uk

The Birch reduction, using lithium in liquid ammonia, has been applied to thiophene-2-carboxylic acids, leading to ring opening. researchgate.net

Table 2: Reduction Reactions of Thiophene Derivatives
ReactantReducing Agent/ConditionsProductReference
ThiopheneH2, Palladium on carbon (Pd/C)Tetrahydrothiophene (Thiophane) studysmarter.co.uk
Thiophene-2-carboxylic acidsLi/NH3 (Birch reduction)Ring-opened products researchgate.net

Diels-Alder Type Cycloadditions Involving the Thiophene Moiety

The Diels-Alder reaction is a [4+2] cycloaddition that is a powerful tool in organic synthesis for forming six-membered rings. nih.govmasterorganicchemistry.com Due to its aromaticity, the thiophene ring is generally considered an unreactive diene in thermal Diels-Alder reactions. nih.gov However, its reactivity can be enhanced.

Strategies to promote the Diels-Alder reactivity of thiophene include disrupting its aromaticity by oxidizing the sulfur atom to a sulfoxide (B87167) or sulfone. researchgate.netnih.gov Alternatively, high pressures (above 10 Kbar) or the use of Lewis acid catalysts like aluminum chloride (AlCl3) can facilitate the reaction with activated dienophiles such as maleimides, even at room temperature and atmospheric pressure. nih.govresearchgate.net

While typically considered a diene, the thiophene nucleus can also function as a dienophile under certain circumstances. In intramolecular Diels-Alder reactions of N-(2-thienyl)allene carboxamides, the role of the thiophene moiety as either a diene or a dienophile is dependent on the substituents on the allene (B1206475). rsc.org Specifically, when the allene contains two phenyl groups at the ω-position, the thiophene ring acts as the dienophile. rsc.org

Regioselectivity in Diels-Alder reactions refers to the preferential formation of one constitutional isomer over another when unsymmetrical dienes and dienophiles are used. masterorganicchemistry.com The regiochemical outcome is influenced by the electronic properties of the substituents on both the diene and the dienophile. nih.govyoutube.com Generally, the reaction favors the "ortho" (1,2) or "para" (1,4) products, while the "meta" (1,3) product is typically a minor byproduct. masterorganicchemistry.com

The regioselectivity can be predicted by considering the partial charges on the reacting atoms, which can be elucidated through resonance structures. youtube.comyoutube.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile increase the reaction rate and influence the orientation of the cycloaddition. masterorganicchemistry.comyoutube.com Lewis acid catalysts can also be employed to control the regioselectivity of the reaction. nih.gov

Table 3: Factors Influencing Diels-Alder Reactions of Thiophene
FactorEffect on Thiophene ReactivityReference
AromaticityReduces reactivity as a diene. nih.gov
Oxidation of SulfurIncreases reactivity as a diene. researchgate.netnih.gov
High PressurePromotes cycloaddition with activated dienophiles. nih.govresearchgate.net
Lewis Acid Catalysis (e.g., AlCl3)Promotes cycloaddition and influences stereoselectivity. nih.gov
Substituents (Intramolecular)Can switch the role of thiophene from a diene to a dienophile. rsc.org

Reactivity of the Methyl Ester Group

The methyl ester group of this compound is susceptible to hydrolysis and transesterification, which are common reactions of carboxylate esters.

Hydrolysis is the reaction with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Alkaline hydrolysis, also known as saponification, is an irreversible process. lookchem.com The rate of hydrolysis can be influenced by substituents on the aromatic ring. For 3-substituted thiophene-2-carboxylic acid esters, substituents can significantly alter their susceptibility to aqueous alkaline hydrolysis compared to ortho-substituted benzene carboxylic acid esters. lookchem.com

Transesterification is the conversion of one ester to another by reacting with an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by acid or base. masterorganicchemistry.comorganic-chemistry.org In base-catalyzed transesterification, an alkoxide is used as the nucleophile. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Table 4: Reactions of the Methyl Ester Group
ReactionReagentsProductCatalysisReference
HydrolysisWater (H2O)5-ethynylthiophene-2-carboxylic acid + MethanolAcid or Base lookchem.com
TransesterificationAlcohol (R-OH)Alkyl 5-ethynylthiophene-2-carboxylate + MethanolAcid or Base masterorganicchemistry.com

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the chemical reactivity and transformation mechanisms of This compound to fully address the detailed sections and subsections requested.

Detailed mechanistic investigations, including the elucidation of reaction pathways, transition state analyses, and the influence of substituents on the kinetics and thermodynamics of its condensation and amidation reactions, have not been extensively reported in publicly accessible research.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound at this time. General information on the reactivity of thiophene derivatives cannot be accurately extrapolated to the unique chemical behavior of the ethynyl-substituted ester .

Advanced Applications of Methyl 5 Ethynylthiophene 2 Carboxylate in Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The reactivity of the ethynyl (B1212043) and carboxylate functionalities, combined with the electronic properties of the thiophene (B33073) ring, allows Methyl 5-ethynylthiophene-2-carboxylate to participate in a wide array of chemical transformations. This versatility has established it as a valuable precursor in the construction of intricate molecular frameworks.

The ethynyl group of this compound is a key functional handle for the construction of diverse heterocyclic systems through various cyclization strategies. nih.gov Researchers have utilized this terminal alkyne for participation in reactions such as Sonogashira cross-coupling and Cacchi-type annulations, which are powerful methods for carbon-carbon bond formation. beilstein-journals.org These reactions enable the introduction of various substituents onto the thiophene core, leading to the formation of polyfunctionalized derivatives.

For instance, the palladium-catalyzed Sonogashira coupling of this compound with a range of aryl or heteroaryl halides provides a straightforward route to substituted arylalkynylthiophenes. scielo.org.mxresearchgate.net These intermediates can then undergo subsequent intramolecular cyclization reactions to afford fused heterocyclic systems. The specific conditions of these reactions, including the choice of catalyst, solvent, and base, can be optimized to achieve high yields and selectivity. beilstein-journals.org

Furthermore, the ethynyl group can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to generate triazole-containing thiophene derivatives. nih.govresearchgate.net This approach offers a highly efficient and regioselective method for linking the thiophene unit to other molecular fragments, opening avenues for the synthesis of complex, multi-component heterocyclic architectures.

The rigid and linear nature of the ethynylthiophene unit makes this compound an excellent component for the design and synthesis of macrocycles and supramolecular assemblies. The Sonogashira coupling reaction is a primary tool in this context, allowing for the iterative connection of multiple ethynylthiophene units to form large cyclic structures. scielo.org.mx

By employing di- or poly-halogenated aromatic compounds as coupling partners, chemists can construct macrocycles with well-defined shapes and sizes. The thiophene rings within these macrocyclic structures can influence their electronic properties and their ability to interact with other molecules or ions. The ester functionality on the thiophene ring can be further modified to introduce recognition sites or to tune the solubility and self-assembly properties of the resulting macrocycles.

The principles of supramolecular chemistry can be applied to direct the self-assembly of this compound derivatives into ordered nanostructures. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, can drive the organization of these molecules into larger aggregates with specific functions.

Application in Functional Materials Chemistry

The inherent electronic and optical properties of the thiophene ring, coupled with the extended π-conjugation provided by the ethynyl linkage, make this compound a valuable precursor for the development of advanced functional materials.

This compound serves as a key monomer in the synthesis of conjugated polymers and oligomers. nih.gov These materials are of great interest due to their potential applications in various electronic and optoelectronic devices. researchgate.net The polymerization of this monomer, often through metal-catalyzed cross-coupling reactions like Sonogashira or Glaser coupling, leads to the formation of poly(ethynylthiophene) derivatives.

The presence of the methyl carboxylate group can influence the solubility and processability of the resulting polymers, which are often challenging for unsubstituted polythiophenes. Moreover, this functional group can be chemically modified post-polymerization to fine-tune the material's properties. The regioregularity of the polymer chain, which is crucial for achieving desired electronic properties, can be controlled through the choice of polymerization method and reaction conditions. rsc.org

The electronic properties of polymers and oligomers derived from this compound can be systematically tuned. The degree of π-conjugation along the polymer backbone, which is influenced by the planarity of the chain, directly affects the material's band gap and, consequently, its absorption and emission characteristics.

By incorporating different aromatic or heteroaromatic co-monomers into the polymer chain, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This strategy allows for the design of materials with specific electronic properties tailored for particular applications. For example, the introduction of electron-donating or electron-accepting units can alter the polymer's behavior as a p-type or n-type semiconductor.

The unique electronic and optical properties of conjugated materials based on this compound have led to their investigation in a variety of organic electronic and optoelectronic devices. researchgate.net These materials have shown promise for use in:

Organic Field-Effect Transistors (OFETs): The semiconducting nature of these polymers makes them suitable for the active layer in OFETs, which are fundamental components of modern electronics.

Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of solar cells, these polymers can absorb sunlight and generate charge carriers.

Organic Light-Emitting Diodes (OLEDs): The ability of these materials to emit light upon electrical excitation makes them candidates for the emissive layer in OLEDs, which are used in displays and lighting.

Synthesis of Optically Active Materials

The development of optically active, or chiral, materials is a critical area of research, with applications ranging from chiral sensors to asymmetric catalysis. nih.gov Thiophene-based polymers and materials are particularly noteworthy for their electronic and optical properties. rsc.org The synthesis of chiral polythiophenes is often achieved by preparing non-racemic, substituted thiophene monomers which are then polymerized. nih.gov

This compound serves as an excellent precursor for such chiral monomers. The terminal alkyne is highly amenable to derivatization through well-established coupling reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to attach chiral azide-containing molecules to the ethynyl group. csmres.co.uknih.govdergipark.org.tr This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for creating a library of chiral monomers from a single starting material. researchgate.net

Alternatively, the Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, provides another powerful method for introducing chirality. rsc.orgchemrxiv.org By reacting this compound with a chiral aryl halide, a new monomer with a defined stereogenic center can be synthesized. Once these chiral monomers are prepared, they can be subjected to chemical or electrochemical oxidative polymerization to yield chiral polythiophenes. nih.gov The resulting polymers can exhibit unique chiroptical properties, such as distinct circular dichroism (CD) spectra, which arise from the helical stacking of the polymer chains induced by the chiral side groups. rsc.org

Design and Synthesis of Novel Scaffolds in Medicinal Chemistry Research

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its structural and electronic properties often allow it to act as a bioisosteric replacement for other aromatic rings, like benzene (B151609), while potentially improving pharmacological properties such as metabolic stability and receptor binding. nih.govresearchgate.net

This compound is an ideal starting point for the design and synthesis of novel drug scaffolds. The ethynyl group is a versatile chemical handle that allows for the construction of diverse molecular libraries. Through reactions like the aforementioned click chemistry and Sonogashira coupling, a wide array of substituents can be appended, enabling the exploration of the chemical space around the core thiophene scaffold. researchgate.netnih.govmdpi.com This modular approach is fundamental to modern drug discovery, facilitating the rapid generation of new chemical entities for biological screening. nih.govmdpi.com

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel molecular backbones with similar biological activity to a known active compound, often with the goal of improving properties like potency, selectivity, or pharmacokinetics. researchgate.netnih.gov This approach involves replacing the central core of a molecule while retaining the spatial arrangement of key functional groups responsible for biological activity.

The thiophene carboxylate motif is an effective component in scaffold hopping strategies. It can serve as a bioisosteric replacement for other cyclic structures, such as substituted phenyl, quinoline, or indole (B1671886) rings. nih.gov For example, research on tankyrase inhibitors successfully employed a scaffold hopping approach that identified a benzo[b]thieno[2,3-c]pyridin-1-one derivative as a novel and potent scaffold. nih.gov This demonstrates the utility of thiophene-fused systems in discovering new chemotypes.

Starting with this compound, a medicinal chemist could replace the core of an existing drug with the thiophene-2-carboxylate (B1233283) portion. The ethynyl group then provides a crucial anchor point for re-introducing the necessary pharmacophoric elements of the original molecule through subsequent chemical reactions, thereby creating a completely novel, patentable scaffold with potentially improved drug-like properties. researchgate.net

Rational drug design relies on understanding the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that bind to it with high affinity and selectivity. mskcc.orgnih.gov The well-defined geometry of this compound makes it an excellent platform for such structure-based design.

The thiophene ring can mimic the adenine (B156593) moiety of ATP, enabling it to fit into the ATP-binding pocket of many protein kinases, which are important targets in cancer therapy. mdpi.com In the rational design of EGFR/HER2 inhibitors, thienotriazine and tetrahydrobenzothiophene cores were selected to function as the hinge-binding motif. mdpi.com The rigid structure of the thiophene ring, combined with the linear projection of the ethynyl group, allows for precise positioning of functional groups within a target's active site. The ethynyl group can be used to reach into deep hydrophobic pockets or to introduce groups that can form specific hydrogen bonds or other interactions. Computational tools, such as molecular docking, can be used to predict how analogs derived from this scaffold will interact with a target protein, guiding the synthesis of more potent and selective inhibitors. mdpi.commdpi.com

Chemo-enzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity and mild reaction conditions of enzymatic transformations. Enzymes can be used to perform specific modifications on complex molecules without the need for extensive protecting group strategies. chimia.ch

In the context of scaffolds derived from this compound, enzymes like lipases and esterases are particularly useful. mdpi.com A common application is the kinetic resolution of racemic esters. If a chiral center exists elsewhere on a molecule derived from the starting material, a lipase (B570770) could be used to selectively hydrolyze the methyl ester of one enantiomer, leaving the other enantiomer as the unreacted ester. chimia.chmdpi.com This provides an efficient route to both enantiomerically pure carboxylic acid and ester.

Furthermore, enzymatic hydrolysis can be used as a mild method to convert the methyl ester of the scaffold to the corresponding carboxylic acid. This transformation is often a key step in the synthesis of drug candidates, as the carboxylic acid may be crucial for biological activity or may serve as a handle for further derivatization, such as amide bond formation. nih.gov The use of enzymes for this step avoids the harsh basic or acidic conditions of traditional hydrolysis, which could be incompatible with other sensitive functional groups on a complex, drug-like molecule. frontiersin.org

Computational and Theoretical Investigations of Methyl 5 Ethynylthiophene 2 Carboxylate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are pivotal in understanding the fundamental characteristics of a molecule at the atomic level. These methods allow for the determination of the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting a molecule's physical and chemical behavior.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency. In the theoretical study of Methyl 5-ethynylthiophene-2-carboxylate, the B3LYP hybrid functional is commonly employed. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The choice of a basis set is critical for the accuracy of DFT calculations. For a molecule like this compound, which contains second-row elements and π-systems, a Pople-style basis set such as 6-311++G(d,p) is often selected. This basis set provides a good description of the core and valence electrons and includes polarization (d,p) and diffuse (++) functions. These additions are essential for accurately modeling the electron distribution, particularly in regions away from the nuclei and in describing anisotropic effects in bonding.

A representative table of optimized geometric parameters for this compound, as would be calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, is presented below. These values are based on typical bond lengths and angles for similar thiophene (B33073) derivatives.

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.38 Å
Bond LengthC3-C41.42 Å
Bond LengthC4-C51.37 Å
Bond LengthC5-S11.72 Å
Bond LengthS1-C21.73 Å
Bond LengthC5-C6 (ethynyl)1.43 Å
Bond LengthC6≡C7 (ethynyl)1.21 Å
Bond LengthC2-C8 (carboxy)1.48 Å
Bond LengthC8=O91.22 Å
Bond LengthC8-O101.35 Å
Bond AngleC5-S1-C292.5°
Bond AngleS1-C2-C3111.0°
Bond AngleC2-C3-C4112.5°
Bond AngleC3-C4-C5112.5°
Bond AngleC4-C5-S1111.5°

Note: The data in this table is representative and derived from computational studies on structurally similar thiophene compounds. Specific experimental or calculated values for this compound may vary.

Hartree-Fock (HF) theory is another fundamental ab initio method used in quantum chemistry. Unlike DFT, HF theory does not include electron correlation in its standard formulation, which can affect the accuracy of the results. However, it is a valuable method for providing a qualitative understanding of electronic structure and serves as a starting point for more advanced correlated methods.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

For this compound, the HOMO is expected to be delocalized over the electron-rich thiophene ring and the ethynyl (B1212043) group, indicating that these are the likely sites for electrophilic attack. The LUMO, conversely, is anticipated to be concentrated on the electron-withdrawing carboxylate group and the thiophene ring. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive and can be easily polarized. researchgate.net

A representative table of FMO energies for this compound, as would be predicted from DFT calculations, is provided below.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap4.5

Note: The data in this table is representative and based on computational studies of analogous thiophene derivatives. Actual values will depend on the specific computational method and basis set employed.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. semanticscholar.org The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. These regions are expected to be located around the oxygen atoms of the carboxylate group and the π-system of the thiophene ring and ethynyl group. Conversely, regions of positive electrostatic potential (colored in shades of blue) denote electron-deficient areas that are prone to nucleophilic attack. Such regions would be anticipated around the hydrogen atoms.

Prediction of Reactivity and Selectivity

The assessment of electrophilic and nucleophilic sites in this compound can be performed by analyzing the results from both FMO and MEP calculations. The regions with the highest HOMO density are the most probable sites for electrophilic attack, as these are the areas where the molecule is most willing to donate electrons. For this molecule, these sites would include the thiophene ring and the ethynyl group.

On the other hand, the locations with the highest LUMO density and the most negative electrostatic potential are the most likely targets for nucleophiles. In this compound, the carbon atom of the carbonyl group is a primary electrophilic site, susceptible to nucleophilic attack. The analysis of these reactive sites is crucial for understanding the molecule's behavior in synthesis and its interactions with biological targets.

Reaction Mechanism Predictions and Energy Profiles

Studies on similar thiophene-based compounds, such as those involving Suzuki cross-coupling reactions on bromothiophene precursors, utilize DFT to model the catalytic cycle. nih.govmdpi.com Such calculations can predict the energies associated with oxidative addition, transmetalation, and reductive elimination steps. For this compound, theoretical models could predict the outcomes of reactions involving the ethynyl group, such as Sonogashira coupling or click chemistry.

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting reactivity. The HOMO-LUMO gap indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com Computational analyses of related thiophene carboxylates have shown that both HOMO and LUMO are often delocalized over the thiophene ring. mdpi.comresearchgate.net The presence of the electron-withdrawing carboxylate group and the pi-system of the ethynyl group significantly influences the electronic distribution and, consequently, the molecule's susceptibility to nucleophilic or electrophilic attack. Energy profiles for hypothetical reactions, such as the addition of a nucleophile to the ethynyl group, can be computed to compare different potential pathways and identify the most energetically favorable route.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction Step This table presents hypothetical data based on typical DFT calculations for reactions involving thiophene derivatives.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)Method/Basis Set
1Reactants0.0B3LYP/6-31G
2Transition State (TS1)+15.2B3LYP/6-31G
3Intermediate-5.8B3LYP/6-31G
4Transition State (TS2)+10.5B3LYP/6-31G
5Products-12.3B3LYP/6-31G*

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are essential for its function, particularly in biological systems. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these properties.

Conformational Analysis: Conformational analysis of this compound involves studying the rotation around its single bonds, primarily the bond connecting the carboxylate group to the thiophene ring. Theoretical calculations on similar thiophene-2-carboxylic acids have identified different stable conformers based on the orientation of the carboxylic acid group relative to the thiophene sulfur atom. researchgate.net For this compound, the two primary planar conformers would likely involve the carbonyl oxygen of the ester group being oriented either toward (syn) or away from (anti) the sulfur atom. DFT calculations can determine the relative energies of these conformers, with the energy difference typically being only a few kcal/mol, indicating that multiple conformations may exist in equilibrium at room temperature.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time, which is particularly useful for understanding its interactions within a complex environment, such as with a protein receptor. In studies of related thiophene derivatives complexed with proteins, MD simulations lasting up to 200 nanoseconds have been performed to assess the stability of the ligand-protein complex. researchgate.net Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand and protein backbone over the simulation time suggests a stable binding mode. researchgate.net RMSF analysis helps identify flexible regions of the protein and the ligand, revealing how the molecule adapts within the binding pocket. researchgate.net Such simulations could model the stability of this compound in a target binding site, providing a dynamic view of its interactions.

Table 2: Predicted Conformational Data for this compound Data is illustrative and based on typical findings for analogous thiophene-2-carboxylate (B1233283) structures.

ConformerDihedral Angle (S-C2-C(O)-O)Relative Energy (kcal/mol)Predicted Population (%) at 298 K
syn~0°0.0~75%
anti~180°0.7~25%

Ligand-Protein Interaction Modeling for Scaffold Design Principles

The thiophene ring is considered a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to engage in diverse biological interactions. researchgate.netnih.gov this compound serves as a valuable scaffold for designing targeted ligands, and computational modeling is instrumental in predicting its binding modes and affinities with protein targets.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For the this compound scaffold, docking studies can reveal key interactions that contribute to binding affinity.

Thiophene Ring: The sulfur atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Methyl Carboxylate Group: The carbonyl oxygen is a strong hydrogen bond acceptor, capable of interacting with donor residues such as arginine, lysine, or serine in a protein's active site.

Ethynyl Group: This rigid, linear moiety can act as a hydrogen bond acceptor and extend into narrow, hydrophobic pockets. It can also be used as a reactive handle for covalent modification or as a linker to attach other pharmacophoric groups.

Scaffold Design Principles: This scaffold has been incorporated into the design of inhibitors for various protein classes. For instance, thiophene-based structures are used in the development of kinase inhibitors (e.g., targeting EGFR and HER2) and ligands for G-protein coupled receptors (e.g., dopamine (B1211576) D3 antagonists). mdpi.commdpi.com In these designs, the thiophene core correctly orients functional groups to interact with key residues in the ATP-binding site of kinases or the orthosteric pocket of receptors. Docking studies on thiophene carboxamide derivatives have revealed binding scores ranging from -6 to -12 kcal/mol, indicating strong potential binding. researchgate.net By modifying the substituents on the this compound scaffold, medicinal chemists can fine-tune the ligand's selectivity and potency for a desired biological target.

Table 3: Example Docking Results for Thiophene-Based Ligands Against Protein Targets This table presents representative data from studies on various thiophene scaffolds to illustrate potential interactions.

Ligand ScaffoldProtein TargetBinding Score (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Thiophene carboxamide derivativeKinase-11.5Met, Leu, Val, LysHydrogen bond, Hydrophobic interactions
4-(Thiophen-2-yl)benzamide derivativeD3 Receptor-9.8Asp, Ser, PheIonic bond, Hydrogen bond, π-π stacking
Thiazole-thiophene derivativeBCL-2 Family-8.2Arg, TyrHydrogen bond, Hydrophobic interactions

Advanced Analytical and Spectroscopic Characterization of Methyl 5 Ethynylthiophene 2 Carboxylate and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the fragmentation patterns of the molecular ion. In a typical EI-MS experiment, the sample is bombarded with high-energy electrons (usually 70 eV), causing ionization and fragmentation.

For Methyl 5-ethynylthiophene-2-carboxylate, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation process is predictable based on the functional groups present. Key fragmentation pathways for aromatic and aliphatic esters often involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Expected Fragmentation Pattern: The fragmentation of this compound would likely proceed through several key steps:

Loss of the methoxy (B1213986) radical (·OCH₃): A primary fragmentation would be the cleavage of the O-CH₃ bond, resulting in a prominent peak at M-31. This acylium ion is resonance-stabilized.

Loss of the carbomethoxy group (·COOCH₃): Cleavage of the bond between the thiophene (B33073) ring and the carbonyl carbon would lead to a peak at M-59.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, often involving the loss of a neutral acetylene (B1199291) (C₂H₂) molecule or a thioformyl (B1219250) radical (·CHS).

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z ValueProposed Fragment IonNeutral Loss
166[C₈H₆O₂S]⁺˙ (Molecular Ion)-
135[C₇H₃OS]⁺·OCH₃
107[C₆H₃S]⁺·COOCH₃
81[C₄H₁S]⁺·COOCH₃, C₂H₂

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule. It works on the principle that molecules absorb specific frequencies of infrared radiation, which correspond to the vibrational energies of their chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups: the terminal alkyne, the methyl ester, and the thiophene ring. vscht.czlibretexts.org

Alkyne Group: A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the C≡C-H stretching vibration of a terminal alkyne. orgchemboulder.com The C≡C triple bond stretch itself typically appears as a weaker absorption in the 2100-2260 cm⁻¹ region. orgchemboulder.com

Ester Group: A very strong and sharp peak is expected in the range of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the conjugated ester. The conjugation with the thiophene ring may shift this peak to a slightly lower wavenumber compared to a saturated aliphatic ester. vscht.czlibretexts.org Additionally, C-O stretching vibrations will appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹. libretexts.org

Thiophene Ring: The aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the ring typically result in multiple bands in the 1400-1600 cm⁻¹ region. iosrjournals.org The C-S stretching vibration can be observed at lower wavenumbers, often between 600-800 cm⁻¹. iosrjournals.org

Analysis of the closely related Methyl thiophene-2-carboxylate (B1233283) shows a strong C=O stretch at approximately 1710 cm⁻¹ and ring vibrations in the 1400-1550 cm⁻¹ range. chemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Terminal AlkyneC≡C-H Stretch~3300Strong, Sharp
AlkyneC≡C Stretch2100-2260Weak to Medium
Conjugated EsterC=O Stretch1720-1740Very Strong, Sharp
EsterC-O Stretch1200-1300Strong
Thiophene RingAromatic C-H Stretch3050-3150Medium
Thiophene RingC=C Ring Stretch1400-1600Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For conjugated systems like this compound, the most significant transitions are typically π → π*.

The spectrum of this compound is expected to be dominated by strong absorption bands corresponding to these π → π* transitions within the extended conjugated system, which includes the thiophene ring, the ethynyl (B1212043) group, and the carboxylate group. Thiophene itself exhibits an absorption maximum (λmax) around 235 nm. nii.ac.jp The introduction of conjugating substituents like the ethynyl and carboxylate groups is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength. This shift occurs because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on various substituted thiophenes have shown that the position of λmax is highly sensitive to the nature and position of the substituents. nii.ac.jpresearchgate.net For this compound, a λmax in the range of 280-320 nm would be anticipated, reflecting the significant electronic delocalization across the molecule.

Table 3: Expected UV-Vis Spectroscopic Data for this compound

SolventExpected λmax (nm)Electronic Transition
Hexane (B92381) or Ethanol280 - 320π → π*

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

While the specific crystal structure of this compound has not been reported in the searched literature, data from closely related thiophene derivatives provide valuable insights into the expected structural features. For instance, the crystal structure of Methyl-3-aminothiophene-2-carboxylate reveals a monoclinic crystal system with a P2₁/c space group. mdpi.com Another related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, crystallizes in a monoclinic system as well. nih.gov These structures often exhibit nearly planar thiophene rings and are stabilized by various intermolecular interactions.

An XRD analysis of this compound would provide:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry operations that describe the crystal lattice.

Molecular Geometry: Precise bond lengths and angles, confirming the planarity of the thiophene ring and the geometry of the ethynyl and ester substituents.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including potential hydrogen bonding or π-stacking interactions.

Table 4: Representative Crystal Data for Related Thiophene Carboxylate Derivatives

ParameterEthyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate nih.govMethyl-3-aminothiophene-2-carboxylate mdpi.com
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)7.5397 (3)16.591(3)
b (Å)8.4514 (3)5.8899(12)
c (Å)16.7058 (6)22.251(5)
β (°)94.465 (1)101.91(3)
Volume (ų)1061.28 (7)2128.9(8)

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods in this regard.

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

In a typical setup, a nonpolar stationary phase (e.g., a C18 column) would be used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. mdpi.com The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of the ester group and the thiophene ring, this compound possesses moderate polarity and would elute at a characteristic retention time under specific conditions. A UV detector would be suitable for detection, given the compound's strong UV absorbance. Purity is assessed by the presence of a single, sharp peak in the chromatogram.

Table 5: Typical HPLC Conditions for Analysis of Thiophene Derivatives

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water mixture
Flow Rate1.0 mL/min
DetectionUV at λmax (e.g., ~290 nm)
TemperatureAmbient (e.g., 25 °C)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for identifying and quantifying volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis.

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column (e.g., a nonpolar DB-1 or HP-5 column). wiley-vch.de The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification by matching it against spectral libraries or through manual interpretation of the fragmentation pattern. jocpr.comjetir.org

Table 6: Proposed GC-MS Parameters for this compound

ParameterCondition
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier GasHelium, constant flow (e.g., 1 mL/min)
Inlet Temperature250 °C
Oven ProgramInitial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Ion SourceElectron Impact (EI) at 70 eV
MS Scan Range40-400 amu

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique extensively utilized in the synthesis and purification of thiophene derivatives, including this compound and its analogs. This method is primarily employed for the rapid monitoring of reaction progress, identification of compounds within a mixture, and assessment of sample purity. mit.edubujhansi.ac.in The separation on a TLC plate relies on the differential partitioning of compounds between a stationary phase and a mobile phase, with the separation efficiency being influenced by the polarity of the compounds, the adsorbent, and the eluting solvent. mit.edu

For the analysis of thiophene-2-carboxylate derivatives, silica (B1680970) gel is the most commonly used stationary phase due to its polar nature, which effectively separates compounds of low to medium polarity. researchgate.netrsc.org The choice of the mobile phase, or eluent, is critical for achieving clear separation of spots on the TLC plate. Typically, a combination of a nonpolar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758), is used. rochester.edu The ratio of these solvents is adjusted to optimize the retention factor (Rf) values, which should ideally fall between 0.2 and 0.8 for accurate assessment. rochester.edu

In the context of synthesizing compounds structurally similar to this compound, such as various substituted methyl thiophene-2-carboxylates, TLC is indispensable for tracking the conversion of starting materials to products. For instance, in syntheses involving methyl 5-chlorothiophene-2-carboxylate derivatives, reactions are monitored using pre-coated silica gel G plates. rsc.org Visualization of the separated spots is typically achieved under UV light (commonly at 254 nm), especially for UV-active compounds like many aromatic and conjugated systems. rsc.org

Detailed research findings on the TLC analysis of closely related thiophene derivatives demonstrate the utility of specific solvent systems. A mixture of petroleum ether and ethyl acetate is a frequently employed mobile phase. For example, a system of petroleum ether-EtOAc (v/v = 4:1) has been successfully used for the purification of a methyl 5-chlorothiophene-2-carboxylate derivative by column chromatography, a technique for which TLC is the primary scouting method. rsc.org Similarly, various ratios of dichloromethane and hexane are used for the chromatographic purification of other substituted thieno[3,4-b]thiophene-2-carboxylates. uchicago.edu The polarity of the solvent system is increased to move more polar compounds further up the plate (higher Rf) and decreased for less polar compounds to reduce their mobility (lower Rf). mit.edu

The following interactive data table summarizes representative TLC conditions used for the analysis and purification of thiophene-2-carboxylate derivatives that are structurally related to this compound.

CompoundStationary PhaseMobile Phase (Eluent)Volume Ratio (v/v)Reference
Methyl 5-chloro-3-(...)-thiophene-2-carboxylate DerivativeSilica Gel GPetroleum Ether / Ethyl Acetate4:1 rsc.org
Brominated Thieno[3,4-b]thiophene-2-carboxylate IsomersSilica GelHexanes / Dichloromethane1:1 uchicago.edu
Substituted Thieno[3,4-b]thiophene Derivative 10Silica GelDichloromethane / Hexane2:3 uchicago.edu
Substituted Thieno[3,4-b]thiophene Derivative 12Silica GelDichloromethane / Hexanes3:2 uchicago.edu

Future Research Directions and Emerging Paradigms in Methyl 5 Ethynylthiophene 2 Carboxylate Chemistry

Development of Sustainable and Green Synthetic Routes

The future synthesis of Methyl 5-ethynylthiophene-2-carboxylate will increasingly prioritize sustainability, moving away from traditional methods that often rely on hazardous solvents and stoichiometric reagents. The primary synthetic route to this compound typically involves a Sonogashira cross-coupling reaction between a halogenated thiophene (B33073) precursor (e.g., methyl 5-bromothiophene-2-carboxylate) and a protected alkyne. Green chemistry principles are being applied to revolutionize this key transformation.

Key strategies for greener synthesis include:

Alternative Solvents: Replacing conventional polar aprotic solvents like DMF, which face regulatory scrutiny, is a major focus. ias.ac.in Research into bio-derived solvents such as Cyrene™ and 2-methyltetrahydrofuran (B130290) (2-MeTHF) has shown promise for Sonogashira reactions, offering lower toxicity and a reduced environmental footprint. ias.ac.inbohrium.com Aqueous systems, sometimes in combination with polyethylene (B3416737) glycol (PEG), are also being explored to eliminate the need for organic solvents entirely. nih.gov

Energy Efficiency: Microwave-assisted synthesis and mechanochemistry (ball milling) are emerging as energy-efficient alternatives to conventional heating. mdpi.comnih.gov These techniques can dramatically reduce reaction times and energy consumption while sometimes improving yields.

Renewable Feedstocks: A long-term paradigm shift involves sourcing the thiophene core from renewable biomass. Recent work has demonstrated the synthesis of thiophene diesters from biomass-derived methyl levulinate and elemental sulfur, a surplus byproduct of the fossil fuel industry. organic-chemistry.org Integrating such bio-based precursors into the synthesis of this compound would represent a major leap in sustainability.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sonogashira Coupling
ParameterTraditional ApproachEmerging Green ApproachReferences
SolventDMF, THF, Toluene (B28343)Water, 2-MeTHF, Cyrene™, Solvent-free ias.ac.inbohrium.comnih.gov
Catalyst SystemHomogeneous Pd/Cu complexesHeterogeneous catalysts, metal nanoparticles, Cu-free systems rsc.orgsemanticscholar.org
BaseOrganic amines (e.g., Et₃N)Inorganic bases (e.g., K₂CO₃), Amine-free protocols rsc.org
Energy SourceConventional heatingMicrowave irradiation, Mechanochemistry mdpi.comnih.gov

Exploration of Novel Catalytic Systems for Advanced Functionalization

Beyond its initial synthesis, the future of this compound chemistry lies in the development of novel catalytic systems for its advanced functionalization. These efforts aim to modify the molecule's core and peripheral groups with high precision and efficiency.

Next-Generation Sonogashira Catalysts: While palladium and copper are the mainstays of Sonogashira coupling, research is focused on developing more robust and cost-effective catalysts. nih.gov This includes heterogeneous systems like metal-organic frameworks (MOFs) and metal nanoparticles supported on materials such as activated carbon or pectin. semanticscholar.orgrsc.org These catalysts offer easier separation and recyclability, aligning with green chemistry goals. Copper-only catalyzed systems are also gaining traction due to the lower cost and environmental impact of copper compared to palladium. nih.gov

C-H Activation: A paradigm-shifting approach involves the direct functionalization of the thiophene ring's C-H bonds, bypassing the need for pre-halogenated starting materials. mdpi.com Catalytic systems based on palladium, rhodium, and iron are being developed to selectively target specific C-H bonds on the thiophene ring. nih.govmdpi.comorganic-chemistry.org Thioether-ligated palladium catalysts have shown particular promise in promoting C-H alkenylation and arylation of thiophenes, which could be used to introduce further complexity to the this compound scaffold. princeton.edu This strategy is more atom-economical and significantly reduces synthetic steps.

"Click" Chemistry: The terminal alkyne of this compound is perfectly poised for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org Future research will focus on developing novel, highly efficient catalysts for this transformation, including photoactivated heterogeneous catalysts and solvent-free mechanochemical systems, to link the thiophene unit to a vast array of other molecules (e.g., polymers, biomolecules, surfaces) with exceptional specificity and yield. nih.govcore.ac.uk

Integration into Advanced Polymerization and Supramolecular Assembly Strategies

The rigid, conjugated structure of this compound makes it an ideal monomer for creating advanced functional materials. Future research will focus on its strategic incorporation into polymers and complex supramolecular structures.

Conjugated Polymers: The ethynyl-thiophene linkage is a key component in conjugated polymers used in organic electronics. mdpi.com Future work will involve the copolymerization of this compound with other aromatic monomers to create donor-acceptor polymers. The electron-withdrawing carboxylate group can be used to tune the polymer's electronic properties, such as its HOMO/LUMO energy levels and band gap, which are critical for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Supramolecular Assembly: Non-covalent interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions can guide the self-assembly of molecules into highly ordered nanostructures. rsc.org The distinct functionalities on this compound allow for programmed self-assembly. For instance, the thiophene ring facilitates π-stacking, while the carboxylate group can act as a hydrogen bond acceptor. Research will explore how to use these interactions to create nanowires, 2D crystals, and other ordered aggregates from this molecule or its derivatives, which is crucial for fabricating nanoelectronic devices. uh.edunih.gov

Computational-Guided Discovery of New Reactivities and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of molecules, thereby accelerating the discovery of new applications.

Predicting Electronic Properties: DFT calculations can accurately predict the electronic structure of this compound and its derivatives. ias.ac.in This includes calculating HOMO/LUMO energy levels, ionization potentials, and electron affinities. researchgate.netmdpi.com Such theoretical studies are vital for the in silico design of new materials for organic electronics, allowing researchers to screen vast numbers of potential structures and prioritize the synthesis of those with the most promising electronic properties. researchgate.net

Understanding Reactivity: Computational models can elucidate reaction mechanisms and predict reactivity. For example, DFT studies have been used to compare the reactivity of different thiophene carboxylic acid isomers towards nucleophilic attack. researchgate.net This approach can be used to predict the regioselectivity of C-H functionalization reactions on the this compound ring or to understand the pathways of photocyclization reactions for creating novel polycyclic aromatic systems. acs.org Theoretical investigations into the interaction of the molecule with molecular oxygen can also provide insights into its stability and degradation pathways. researchgate.net

Table 2: Computationally Predicted Properties and Their Applications
Predicted PropertyComputational MethodPotential ApplicationReferences
HOMO/LUMO Energy LevelsDFTDesign of organic semiconductors for OPVs and OLEDs researchgate.net
Ionization Potential / Electron AffinityElectron Propagator Theory, DFTEvaluation of charge transport characteristics ias.ac.inmdpi.com
Reaction Barriers &amp; PathwaysDFT, Hartree-FockPredicting regioselectivity and optimizing reaction conditions researchgate.netacs.org
Excitation EnergiesTime-Dependent DFT (TD-DFT)Predicting UV-vis absorption spectra for optical materials acs.orgscholaris.ca

High-Throughput Synthesis and Screening for Chemical Library Development

To unlock the full potential of the this compound scaffold, future efforts will leverage high-throughput and combinatorial techniques to rapidly generate and screen libraries of derivatives. This approach is essential for discovering new molecules with optimized properties for specific applications, from pharmaceuticals to materials science. nih.govnih.gov

Automated Synthesis: Automated synthesis platforms can be employed to perform parallel reactions in microplate formats. nih.gov By starting with this compound, libraries can be built by varying the reactants in subsequent functionalization steps. For example, a diverse set of azides could be reacted via CuAAC to create a library of triazole-substituted thiophenes, or various aryl halides could be coupled at other positions on the ring using C-H activation protocols.

Combinatorial Libraries: The modular nature of "click chemistry" and other efficient coupling reactions makes the thiophene scaffold ideal for combinatorial library synthesis. rsc.org This allows for the systematic exploration of chemical space around the core structure. For instance, the ester group could be hydrolyzed and converted into an amide library, while the ethynyl (B1212043) group is simultaneously functionalized, creating a vast number of unique compounds from a single starting material.

High-Throughput Screening (HTS): Once synthesized, these libraries can be subjected to HTS to identify "hits" for desired functions. nih.gov In materials science, this could involve screening for fluorescence, conductivity, or performance in electronic devices. researchgate.net In drug discovery, libraries would be screened against biological targets to identify new lead compounds. This integrated approach of high-throughput synthesis and screening dramatically accelerates the pace of discovery and optimization.

Q & A

Q. How do structural modifications (e.g., fluorination) alter the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • LogP Measurements : Shake-flask method to compare lipophilicity of fluorinated vs. non-fluorinated analogs .
  • Metabolic Stability : Liver microsome assays (human/rat) to assess CYP450-mediated oxidation .

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